

Spectroscopic Profile of 2-Methyl-3-buten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-buten-1-ol

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This guide provides an in-depth analysis of the spectroscopic data for **2-Methyl-3-buten-1-ol**, a primary alcohol with applications in flavor and fragrance chemistry. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural elucidation of **2-Methyl-3-buten-1-ol** is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-3-buten-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.76	ddd	1H	H-3
5.10	d	1H	H-4 (trans)
5.05	d	1H	H-4 (cis)
3.45	d	2H	H-1
2.30	m	1H	H-2
1.00	d	3H	CH ₃
1.65	s (broad)	1H	OH

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-3-buten-1-ol**

Chemical Shift (δ) ppm	Carbon Assignment
142.1	C-3
114.5	C-4
68.2	C-1
46.5	C-2
16.0	CH ₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **2-Methyl-3-buten-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350	Strong, Broad	O-H stretch (alcohol)
3080	Medium	=C-H stretch (alkene)
2960-2870	Strong	C-H stretch (alkane)
1645	Medium	C=C stretch (alkene)
1040	Strong	C-O stretch (primary alcohol)
995, 915	Strong	=C-H bend (alkene)

Sample preparation: Neat film on salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data for **2-Methyl-3-buten-1-ol**

m/z	Relative Intensity	Assignment
86	Low	[M] ⁺ (Molecular Ion)
71	Moderate	[M - CH ₃] ⁺
57	High	[M - C ₂ H ₅] ⁺
56	Base Peak	[M - CH ₂ OH] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Ionization method: Electron Impact (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of **2-Methyl-3-buten-1-ol** for ^1H NMR, and 20-50 mg for ^{13}C NMR. [3]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[3][4]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4][5]
- The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.[3]
- Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[3]
- Tune and match the probe for the nucleus being observed (^1H or ^{13}C).[6]
- Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[5][6]
- Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Obtain two clean and dry salt plates (e.g., NaCl or KBr).[7][8]
- Place one to two drops of liquid **2-Methyl-3-buten-1-ol** onto the center of one salt plate.[7][8]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[7][8]

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Acquire the sample spectrum.
- After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and store them in a desiccator.[7][8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

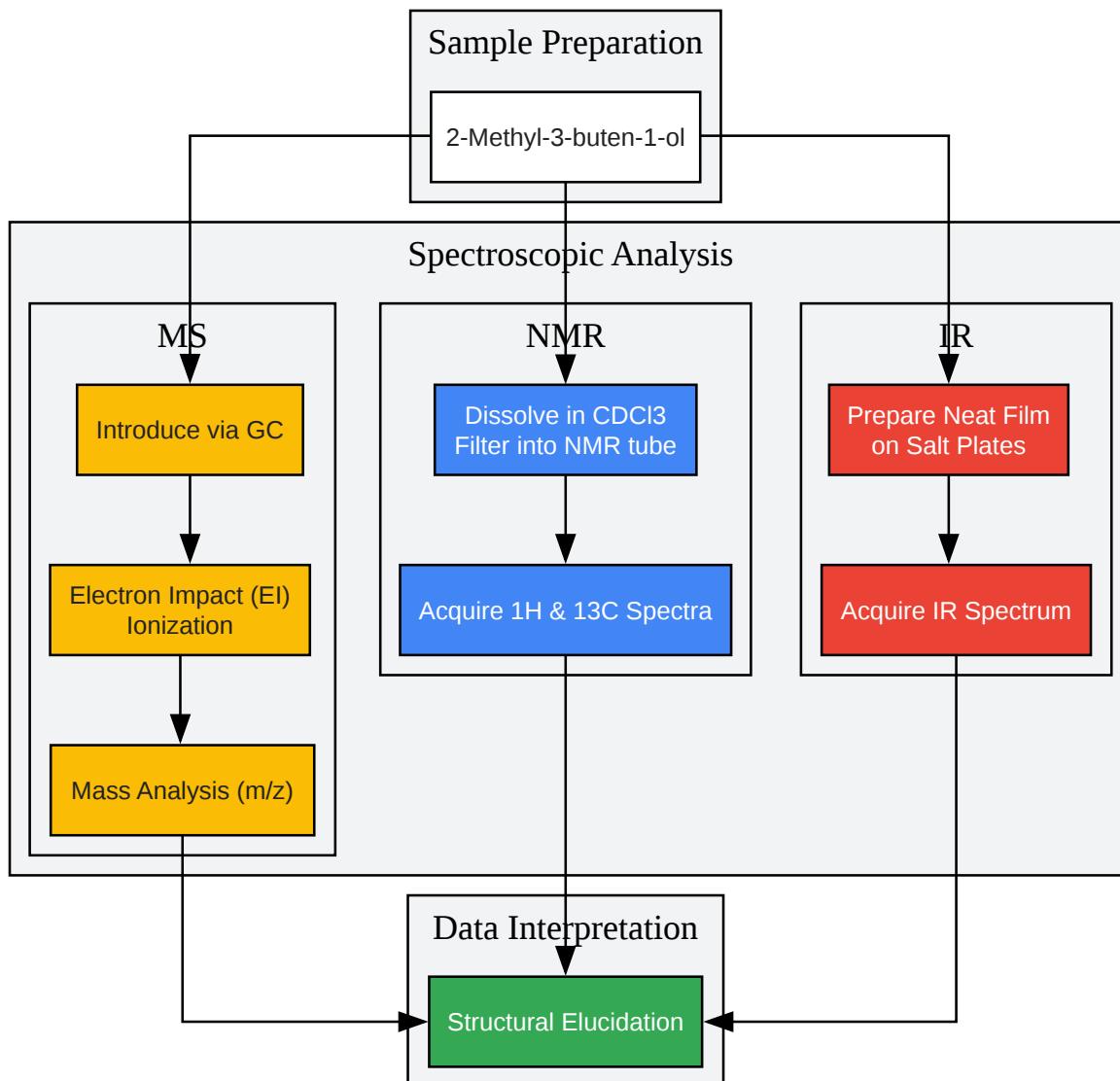
- The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds like **2-Methyl-3-buten-1-ol**. This separates the analyte from any impurities.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Impact (EI) ionization.[9][10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing fragmentation.[9][10][11]

Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9][11]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][11]
- A detector measures the abundance of each ion at a specific m/z value.[9][11]
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. [10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methyl-3-buten-1-ol**.



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Caption: General workflow for the spectroscopic analysis of **2-Methyl-3-buten-1-ol**.

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